molecular formula C8H10ClN3 B595272 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine CAS No. 1289385-24-5

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine

Cat. No. B595272
CAS RN: 1289385-24-5
M. Wt: 183.639
InChI Key: LNOOZMFJBNCHFY-UHFFFAOYSA-N
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Description

“4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine” is a chemical compound with the CAS Number: 1289385-24-5. It has a molecular weight of 183.64 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C8H10ClN3/c1-5-4-10-8 (12-7 (5)9)11-6-2-3-6/h4,6H,2-3H2,1H3, (H,10,11,12) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Crystallography and Molecular Structure

Research on compounds closely related to 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine, such as its isomeric compounds, has provided insights into their crystal and molecular structures. For example, the study of benzyl derivatives of chloro-methylpyrimidinamines has confirmed computationally predicted restricted rotation and revealed substantial hydrogen-bonding interactions stabilizing their crystal structures. Such research highlights the importance of understanding the conformational and structural nuances of pyrimidine derivatives in the development of new materials and pharmaceuticals (Odell et al., 2007).

Chemical Synthesis and Reactivity

Investigations into the reactivity of similar pyrimidine derivatives have expanded knowledge on regioselective reactions, such as the displacement reactions with ammonia leading to specific aminopyrimidines. These studies are crucial for the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry and material science (Doulah et al., 2014).

Material Science and Engineering

Pyrimidine derivatives, including those similar to 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine, are of interest in material science for their potential in creating new materials. The study of their crystal structures, such as in the case of cyprodinil, an anilinopyrimidine fungicide, provides valuable information on molecular interactions and stability, which can inform the design of materials with specific properties (Jeon et al., 2015).

Pharmacological Research

While direct studies on 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine might be limited, research on structurally related compounds has implications for pharmacology. For instance, aminopyrimidines have been evaluated as 5-HT1A agonists, indicating the potential of pyrimidine derivatives in developing new therapeutic agents. Such studies underscore the versatility of pyrimidine derivatives in drug discovery and development (Dounay et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-N-cyclopropyl-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-4-10-8(12-7(5)9)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOOZMFJBNCHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693800
Record name 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289385-24-5
Record name 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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